N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
CAS No.:
Cat. No.: VC8535122
Molecular Formula: C14H16ClN3OS
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3OS |
|---|---|
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C14H16ClN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19) |
| Standard InChI Key | WRHZAXORGLUOAO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s structure consists of a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a 2-(4-chlorophenyl)acetamide moiety at position 2. Key structural features include:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributing to electronic diversity and hydrogen-bonding capacity.
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tert-Butyl group: A bulky substituent at C5 that enhances lipophilicity and may influence binding to hydrophobic protein pockets.
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4-Chlorophenylacetamide: A chlorinated aromatic system linked via an acetamide bridge, providing potential for π-π stacking and halogen-bonding interactions .
Table 1: Molecular and Spectral Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
| SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
| InChIKey | WRHZAXORGLUOAO-UHFFFAOYSA-N |
| PubChem CID | 1121988 |
Experimental characterization via NMR and mass spectrometry confirms the structure, with distinct signals for the tert-butyl protons (δ ~1.4 ppm in -NMR) and the acetamide carbonyl (δ ~168 ppm in -NMR).
Biological Activities and Mechanisms
Cytotoxic Effects
Preliminary studies indicate dose-dependent cytotoxicity against multiple cancer cell lines, though specific IC values remain unreported. Comparative data from structurally similar thiadiazoles suggest IC ranges of 0.28–23.6 µM depending on substituents . For example:
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Compound 22: A bis-methoxy-substituted thiadiazole derivative showed IC = 0.28 µg/mL against MCF-7 breast cancer cells .
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Compound 23: A chlorophenyl-thiadiazole analog exhibited broad-spectrum activity against HT-29 colon carcinoma and Jurkat leukemia cells .
Putative Mechanisms of Action
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Tubulin polymerization inhibition: Thiadiazoles with arylacetamide groups disrupt microtubule assembly, akin to colchicine-site binders .
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Apoptosis induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in related compounds .
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Reactive oxygen species (ROS) generation: Thiadiazole-mediated oxidative stress may trigger cancer cell death .
Comparative Analysis with Analogous Thiadiazoles
Table 2: Structural and Activity Comparison
The tert-butyl group in the target compound may enhance metabolic stability compared to smaller alkyl chains, while the 4-chlorophenyl moiety could improve target affinity through hydrophobic interactions .
Future Research Directions
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Comprehensive cytotoxicity screening: Expand testing to NCI-60 cell line panels.
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In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.
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SAR optimization: Explore derivatives with varied substituents at C5 and the acetamide position.
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Target identification: Use proteomics and molecular docking to identify binding partners.
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